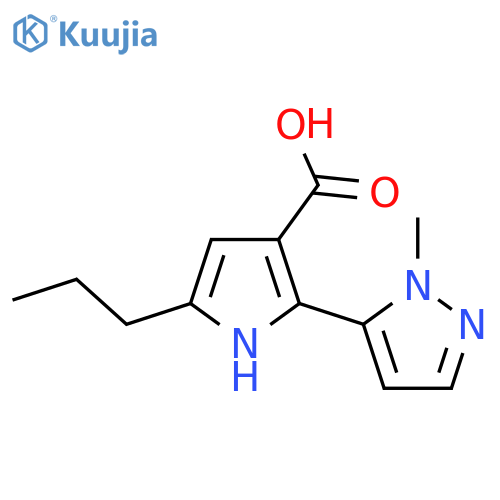Cas no 2138282-66-1 (2-(1-methyl-1H-pyrazol-5-yl)-5-propyl-1H-pyrrole-3-carboxylic acid)

2138282-66-1 structure
商品名:2-(1-methyl-1H-pyrazol-5-yl)-5-propyl-1H-pyrrole-3-carboxylic acid
2-(1-methyl-1H-pyrazol-5-yl)-5-propyl-1H-pyrrole-3-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 2-(1-methyl-1H-pyrazol-5-yl)-5-propyl-1H-pyrrole-3-carboxylic acid
- 2138282-66-1
- EN300-1128563
-
- インチ: 1S/C12H15N3O2/c1-3-4-8-7-9(12(16)17)11(14-8)10-5-6-13-15(10)2/h5-7,14H,3-4H2,1-2H3,(H,16,17)
- InChIKey: GYLSAIOMIPCKGX-UHFFFAOYSA-N
- ほほえんだ: OC(C1C=C(CCC)NC=1C1=CC=NN1C)=O
計算された属性
- せいみつぶんしりょう: 233.116426730g/mol
- どういたいしつりょう: 233.116426730g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 17
- 回転可能化学結合数: 4
- 複雑さ: 285
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.4
- トポロジー分子極性表面積: 70.9Ų
2-(1-methyl-1H-pyrazol-5-yl)-5-propyl-1H-pyrrole-3-carboxylic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1128563-0.05g |
2-(1-methyl-1H-pyrazol-5-yl)-5-propyl-1H-pyrrole-3-carboxylic acid |
2138282-66-1 | 95% | 0.05g |
$1308.0 | 2023-10-26 | |
| Enamine | EN300-1128563-1.0g |
2-(1-methyl-1H-pyrazol-5-yl)-5-propyl-1H-pyrrole-3-carboxylic acid |
2138282-66-1 | 1g |
$1557.0 | 2023-06-09 | ||
| Enamine | EN300-1128563-2.5g |
2-(1-methyl-1H-pyrazol-5-yl)-5-propyl-1H-pyrrole-3-carboxylic acid |
2138282-66-1 | 95% | 2.5g |
$3051.0 | 2023-10-26 | |
| Enamine | EN300-1128563-10g |
2-(1-methyl-1H-pyrazol-5-yl)-5-propyl-1H-pyrrole-3-carboxylic acid |
2138282-66-1 | 95% | 10g |
$6697.0 | 2023-10-26 | |
| Enamine | EN300-1128563-0.25g |
2-(1-methyl-1H-pyrazol-5-yl)-5-propyl-1H-pyrrole-3-carboxylic acid |
2138282-66-1 | 95% | 0.25g |
$1432.0 | 2023-10-26 | |
| Enamine | EN300-1128563-5g |
2-(1-methyl-1H-pyrazol-5-yl)-5-propyl-1H-pyrrole-3-carboxylic acid |
2138282-66-1 | 95% | 5g |
$4517.0 | 2023-10-26 | |
| Enamine | EN300-1128563-0.1g |
2-(1-methyl-1H-pyrazol-5-yl)-5-propyl-1H-pyrrole-3-carboxylic acid |
2138282-66-1 | 95% | 0.1g |
$1371.0 | 2023-10-26 | |
| Enamine | EN300-1128563-0.5g |
2-(1-methyl-1H-pyrazol-5-yl)-5-propyl-1H-pyrrole-3-carboxylic acid |
2138282-66-1 | 95% | 0.5g |
$1495.0 | 2023-10-26 | |
| Enamine | EN300-1128563-10.0g |
2-(1-methyl-1H-pyrazol-5-yl)-5-propyl-1H-pyrrole-3-carboxylic acid |
2138282-66-1 | 10g |
$6697.0 | 2023-06-09 | ||
| Enamine | EN300-1128563-5.0g |
2-(1-methyl-1H-pyrazol-5-yl)-5-propyl-1H-pyrrole-3-carboxylic acid |
2138282-66-1 | 5g |
$4517.0 | 2023-06-09 |
2-(1-methyl-1H-pyrazol-5-yl)-5-propyl-1H-pyrrole-3-carboxylic acid 関連文献
-
Naiyan Lu,Jiaojiao Liu,Jingliang Li,Zexin Zhang,Yuyan Weng,Bing Yuan,Kai Yang J. Mater. Chem. B, 2014,2, 3791-3798
-
Shu Jun Zhen,Feng Ling Guo,Li Qiang Chen,Yuan Fang Li,Qing Zhang Chem. Commun., 2011,47, 2562-2564
-
Cristina Berdugo,Beatriu Escuder,Juan F. Miravet Org. Biomol. Chem., 2015,13, 592-600
-
Sofie Van Damme,Patrick Bultinck,Venkatesan Subramanian Phys. Chem. Chem. Phys., 2012,14, 15135-15144
-
Shailesh Nagarkar,Taco Nicolai,Christophe Chassenieux,Ashish Lele Phys. Chem. Chem. Phys., 2010,12, 3834-3844
2138282-66-1 (2-(1-methyl-1H-pyrazol-5-yl)-5-propyl-1H-pyrrole-3-carboxylic acid) 関連製品
- 2227873-54-1((3R)-3-(4,4-dimethylcyclohexyl)-3-hydroxypropanoic acid)
- 1020992-57-7(2-4-(1-Aminoethyl)-2-methoxyphenoxyethan-1-ol)
- 1806171-22-1(5-(Fluoromethyl)-2-iodo-4-methyl-3-(trifluoromethoxy)pyridine)
- 2098078-97-6(2-(1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetonitrile)
- 1697878-14-0(2-Bromo-5-(pentyloxy)pyridine)
- 1353972-47-0(2-((Methyl(piperidin-3-yl)amino)methyl)benzonitrile hydrochloride)
- 29839-61-0(1-oxaspiro4.5decan-3-ol)
- 1795085-82-3(3-[1-(3,5-dimethoxybenzoyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione)
- 1007556-74-2(3-(1R)-2,2,2-trifluoro-1-hydroxyethylphenol)
- 2287345-74-6(6-fluoro-1-[(1-methylpyrrolidin-3-yl)methyl]-1H-1,2,3-benzotriazole-7-carbonitrile)
推奨される供給者
Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

PRIBOLAB PTE.LTD
ゴールドメンバー
中国のサプライヤー
試薬

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
